Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6,9,13H,2,4H2,1H3 |
InChI Key |
HLBHBOOOCFRCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CN=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate
General Synthetic Strategy
The synthesis of this compound generally involves:
- Step 1: Introduction of a bromine atom at the 5-position of a pyridine ring.
- Step 2: Formation of the 3-hydroxypropanoate side chain through esterification and hydroxylation reactions.
- Step 3: Purification and characterization of the product.
The bromination is typically regioselective, targeting the 5-position on the pyridine ring, which is crucial for the biological activity and chemical reactivity of the compound.
Detailed Synthetic Routes
Bromination and Hydroxypropanoate Formation
A closely related compound, Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate, has been synthesized via bromination of a pyridyl precursor followed by esterification with ethyl groups and hydroxylation at the 3-position of the propanoate chain. The process involves:
- Bromination Reaction: Selective bromination of the pyridine ring using brominating agents under controlled temperature to avoid over-bromination or side reactions.
- Esterification: Reaction of the brominated intermediate with ethanol or ethylating agents in the presence of acid catalysts to form the ethyl ester.
- Hydroxylation: Introduction of the hydroxy group at the 3-position, often achieved through controlled oxidation or nucleophilic substitution reactions.
This synthetic approach yields the target compound with high regioselectivity and moderate to good yields (typically 65-87%) depending on reaction conditions.
Example of Bromohydroxypropanoate Synthesis from L-Serine Derivatives
A related synthesis of methyl 2-bromo-3-hydroxypropanoate, a structural analog, provides insight into possible preparation methods:
| Parameter | Details |
|---|---|
| Starting Material | L-serine |
| Brominating Agents | Bromic acid, potassium bromide, sodium nitrite |
| Solvent | Water |
| Temperature | Stage 1: -10 to 20°C; Stage 2: 65°C |
| Reaction Time | Stage 1: Overnight; Stage 2: 48 hours |
| Yield | 65% |
| Workup | Extraction with ethyl acetate, drying over magnesium sulfate, evaporation |
| Purification | Washing with sodium hydrogen carbonate and brine, drying over sodium sulfate |
| Characterization | ^1H NMR (CDCl3): signals consistent with bromohydroxypropanoate structure |
This method involves initial bromination of the amino acid derivative followed by esterification and hydroxylation steps, which can be adapted for the pyridyl-substituted analogs.
Oxidation and Condensation Reactions for Pyridyl Derivatives
Patent literature describes methods for synthesizing brominated pyridyl intermediates through oxidation and condensation:
- Oxidation of bromopyrazole derivatives to bromopyrazolecarboxylic acids.
- Condensation of bromopyrazolecarboxylic acid with chloropyridines to form bromopyridyl esters.
- Use of oxidizing agents such as potassium persulfate in acetonitrile with acid catalysis to achieve high yields (75-80%).
Although these methods focus on pyrazole derivatives, the principles of selective bromination, oxidation, and esterification are applicable to the synthesis of this compound.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Bromic acid, potassium bromide, sodium nitrite | -10 to 20 | Overnight | 65 | Controlled addition of sodium nitrite |
| Esterification | Methanol or ethanol, acid catalyst | 65 | 21-48 hours | 65-87 | Rotary evaporation to remove excess solvent |
| Oxidation | Potassium persulfate, sulfuric acid catalyst | Room temp to 65 | 24-48 hours | 75-80 | Used in related pyridyl and pyrazole systems |
| Purification | Extraction, washing with NaHCO3 and brine | Ambient | N/A | N/A | Drying over anhydrous salts |
Research Outcomes and Analytical Data
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of the hydroxy group (broad singlet around 2.7 ppm), ethyl ester methyl protons (~3.8 ppm), and brominated methine protons (~4.3 ppm).
- Chromatography: Silica gel chromatography with dichloromethane/ethyl ether mixtures effectively purifies the product with Rf values around 0.31.
- Elemental Analysis: Carbon and hydrogen percentages closely match calculated values, confirming compound purity.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 274.11 g/mol for this compound.
- Yields: Optimized conditions yield 65-87%, depending on the bromination and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ethyl 3-(5-Bromo-3-pyridyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(5-substituted-3-pyridyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate (Compound 2e)
- Structure : Features a 4-nitrophenyl group instead of 5-bromo-3-pyridyl.
- Synthesis : Synthesized via kinetic resolution (KR) and confirmed using Mosher’s ester derivatization with (R)-MTPA chloride .
- Optical Activity : Specific rotation data confirmed (S)-configuration via ¹H-/¹⁹F-NMR and literature comparisons. Methoxy protons in Mosher’s esters appeared at 3.43 ppm, supporting the (S)-configuration .
Ethyl (S)-3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (Compound 2i)
- Structure : Contains a 2,6-dichlorophenyl substituent.
- Configuration : (S)-configuration confirmed via ¹⁹F-NMR (−71.49 ppm for Mosher’s ester), indicating deshielded CF₃ groups due to stereochemical arrangement .
- Steric Effects : The dichloro substitution introduces steric hindrance, likely reducing reaction rates in coupling reactions compared to the less bulky bromopyridyl group.
Ethyl 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanoate
- Structure : Substituted with a bromo-methoxyphenyl group.
- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), similar to bromopyridyl analogs .
- Electronic Effects : Methoxy group donates electron density, contrasting with the electron-withdrawing pyridine ring in the target compound.
Pyridine-Based Analogs
Methyl 3-Amino-3-(5-bromopyridin-3-yl)propanoate
- Structure: Replaces the hydroxyl group with an amino group and uses a methyl ester.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-bromobenzyl bromide .
- Applications: The amino group enables peptide coupling, offering divergent functionalization compared to the hydroxyl group in the target compound.
Methyl 2-(Di-tert-butoxycarbonyl)amino-3-(5-hydroxypyridin-2-yl)propanoate
- Structure: Features a 5-hydroxypyridin-2-yl group and protected amino side chains.
- Synthesis : Synthesized via iridium-catalyzed asymmetric transfer hydrogenation (91% yield) .
- Hydrogen Bonding : The hydroxypyridyl group enhances solubility in polar solvents compared to bromopyridyl analogs.
Substituent Position and Electronic Effects
DCC/DMAP-Mediated Coupling
- Example: tert-Butyl 3-hydroxypropanoate coupled with 4-phenyl butyric acid using DCC/DMAP (81% yield) .
- Comparison: Similar methods apply to this compound, but pyridine’s basicity may require adjusted reaction conditions.
Enantio-Relay Catalysis
- Example: Ethyl 3-(biphenyl)-3-hydroxypropanoates synthesized via one-pot enantio-relay catalysis with >90% enantiomeric excess (ee) .
- Relevance : This method could be adapted for the target compound by optimizing catalysts for pyridyl substrates.
Physical and Chemical Properties
Biological Activity
Ethyl 3-(5-bromo-3-pyridyl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 260.08 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.08 g/mol |
| IUPAC Name | This compound |
| InChI Key | CVZORFYIUIFXKJ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it possesses significant antibacterial properties, particularly against Gram-positive bacteria.
- Anticancer Properties : Investigations into its cytotoxic effects have shown promising results against several cancer cell lines, indicating potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The bromine atom and hydroxyl group enhance the compound's ability to bind to enzymes involved in cellular processes, potentially inhibiting their activity.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular signaling pathways.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against S. aureus, showcasing significant antibacterial activity.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)
- Results : this compound showed an IC50 value of 15 µM against A549 cells, indicating strong anticancer potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
